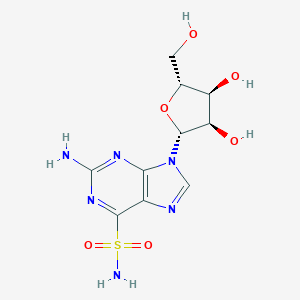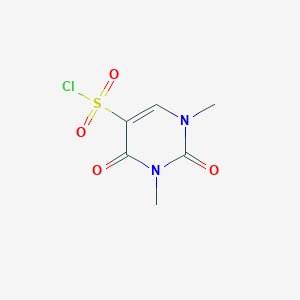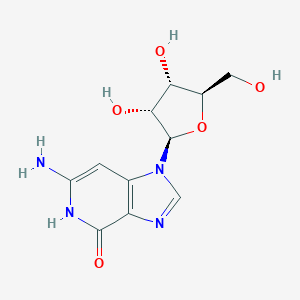
3-デアザグアノシン
説明
3-Deazaguanosine is a nucleoside analog that has garnered attention for its unique chemical structure and potential in various scientific studies. Its modification from guanosine involves the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon, affecting its electronic and structural properties.
Synthesis Analysis
The synthesis of 3-Deazaguanosine has been accomplished through various methods. Minakawa and Matsuda (1993) described a convenient synthesis involving the ring closure of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide, yielding 3-Deazaguanosine with significant yields. Another approach by Tanaka et al. (1985) utilized lithiation of a C-2 protected imidazole nucleoside from uridine, showcasing the versatility in synthesizing this compound from naturally occurring nucleosides (Minakawa & Matsuda, 1993); (Tanaka, Hirayama, Matsuda, Miyasaka, & Ueda, 1985).
Molecular Structure Analysis
The molecular structure of 3-Deazaguanosine is characterized by the absence of a nitrogen atom at the 3-position on the purine ring. This minor modification significantly impacts its hydrogen bonding and electronic properties, influencing its interaction with enzymes and other molecules within biological systems.
Chemical Reactions and Properties
3-Deazaguanosine participates in various chemical reactions similar to other nucleosides, including phosphorylation and incorporation into nucleic acids. Its unique structure allows for interesting modifications and applications in the field of nucleic acid research. Mairhofer et al. (2019) developed methods for incorporating 3-Deazaguanosine into RNA, highlighting its utility in studying ribozyme catalysis (Mairhofer, Flemmich, Kreutz, & Micura, 2019).
Physical Properties Analysis
The physical properties of 3-Deazaguanosine, such as solubility and melting point, are crucial for its handling and application in research. While specific values vary depending on the conditions and modifications, these properties are essential for its practical use in laboratory settings.
Chemical Properties Analysis
The chemical properties of 3-Deazaguanosine, including its reactivity and stability, are influenced by its altered purine ring. Studies have explored its metabolism within cells, showing that it can be metabolized to its triphosphate derivative, similar to natural nucleosides. This ability to participate in cellular processes makes it a valuable tool for research (Saunders, Tan, Spindler, Robins, & Plunkett, 1986).
科学的研究の応用
RNA の特性への影響
3-デアザグアノシン (c3G) は、RNA の特性に大きな影響を与えることがわかっています。それは、塩基対形成の熱力学的安定性を大幅に低下させる可能性があります。 この効果は、7-デアザプリンヌクレオシドの異性体よりも、3-デアザプリンヌクレオシドでより顕著です . この研究は、ペアリングの強さが低下する理由を説明しています .
原子変異誘発研究
3-デアザグアノシンは、機能性 RNA の原子変異誘発研究に不可欠です。 これは、リボソームペプチド結合形成の現在のメカニズム的理解と、最近発見された小さなリボザイムにおけるホスホジエステル切断の理解に不可欠でした .
RNA 塩基対形成
単一の窒素原子を炭素原子に置き換えると、ヌクレオ塩基の酸塩基特性が劇的に変化し、特定の位置で水素受容体/供与体の特性が消えるため、重要になる可能性があります。 これは、RNA 塩基対形成にとって決定的な要因となる可能性があります .
RNA 認識
3-デアザグアノシンは、他の核酸(例: DNA、2'-OCH3 RNA)、タンパク質、小分子、イオン)の RNA 認識にも影響を与える可能性があります .
RNA 触媒反応
3-デアザグアノシンは、RNA 触媒反応において重要となる可能性があります .
6. 抗菌剤、抗ウイルス剤、抗腫瘍剤の開発 3-デアザグアノシンと 3-デアザ-2'-デオキシグアノシンの誘導体の合成と特性は、抗菌剤、抗ウイルス剤、抗腫瘍剤の開発において広く研究されてきました .
7. O6-アルキルグアニン-DNA アルキル転移酵素の反応機構の研究 3-デアザグアノシンは、O6-アルキルグアニン-DNA アルキル転移酵素の反応機構の研究に使用されてきました .
8. RNA-RNA または RNA-DNA 二重鎖における塩基識別 3-デアザグアノシンは、RNA に組み込まれると、RNA-RNA または RNA-DNA 二重鎖の反対側のヌクレオ塩基に対する塩基識別能力に影響を与える可能性があります .
作用機序
Target of Action
3-Deazaguanosine (c3G) is a purine analogue that primarily targets RNA and DNA . It plays a crucial role in atomic mutagenesis studies of functional RNAs . It has been key to our current understanding of ribosomal peptide bond formation and phosphodiester cleavage in small ribozymes .
Mode of Action
3-Deazaguanosine interacts with its targets by inhibiting DNA synthesis and incorporating into DNA . The amount of DNA single-strand breaks correlates with both 3-deazaguanosine exposure and the amount of 3-deazaguanosine incorporated into the DNA .
Biochemical Pathways
The biochemical pathways affected by 3-deazaguanosine involve the inhibition of cell growth . This inhibition has been attributed to the effects of 3-deazaguanosine on enzymes critical to normal purine metabolism . It has been reported to inhibit IMP dehydrogenase at millimolar concentrations .
Pharmacokinetics
The pharmacokinetics of 3-deazaguanosine have been studied in patients at doses of 200-800 mg/m² . It is cleared rapidly from plasma, with a mean plasma clearance of 61.64±9.97 l/h and a mean terminal-phase elimination half-life of 1.6±0.6 h . The steady-state volume of distribution (98.8±29.1 l) and distribution coefficient (1.24±0.39 l/kg) indicate extensive tissue distribution for the drug .
Result of Action
The cytotoxic action of 3-deazaguanosine is closely associated with its inhibition of DNA synthesis and incorporation into DNA . It also inhibits the ability of cells to synthesize full-length DNA after pulse labeling of DNA . This effect is temporally related to the inhibition by 3-deazaguanosine of total DNA synthesis .
Action Environment
The action of 3-deazaguanosine can be influenced by environmental factors such as the presence of other nucleic acids, proteins, small molecules, and ions . For instance, the replacement of a single nitrogen atom by a carbon atom in 3-deazaguanosine can dramatically change the acid-base properties of the nucleobase and erase hydrogen acceptor/donor properties at the specific position . This can be determining for RNA base pairing, for RNA recognition of other nucleic acids (e.g., DNA, 2’-OCH₃ RNA), proteins, small molecules, and ions, and can also be crucial with respect to RNA-catalyzed reactions .
将来の方向性
特性
IUPAC Name |
6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXPEDPBLSOWRJ-MGUDNFKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971414 | |
| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56039-11-3 | |
| Record name | 3-Deazaguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-deazaguanosine (3-DGR) exert its effects in cells?
A: 3-DGR is a purine analog that primarily acts by being metabolized to its active triphosphate form, 3-deazaguanosine triphosphate (3-DGTP) [, ]. This metabolite can then interfere with various cellular processes, particularly those involving guanine nucleotides. One key mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) [], an enzyme crucial for guanine nucleotide biosynthesis.
Q2: What are the downstream consequences of 3-DGTP accumulation?
A: 3-DGTP accumulation, driven by phosphorylation rather than hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity, leads to reduced intracellular guanosine nucleotide pools [, ]. This depletion can impact DNA and RNA synthesis, ultimately inhibiting cell proliferation and potentially triggering differentiation in specific cell types like HL-60 promyelocytic leukemia cells [, ].
Q3: Can 3-DGR be phosphorylated in cells lacking HGPRT?
A: Yes, interestingly, 3-DGR retains its ability to be phosphorylated even in cell lines deficient in HGPRT, the enzyme typically responsible for activating guanine analogs [, , ]. Studies using Chinese hamster ovary (CHO) cells deficient in HGPRT have shown that 3-DGR can still be metabolized to 3-DGTP [, , ].
Q4: Which enzymes are involved in 3-DGR phosphorylation in HGPRT-deficient cells?
A: Research suggests that in HGPRT-deficient CHO cells, 3-DGR phosphorylation might be carried out by nicotinamide ribonucleoside kinase, an enzyme typically involved in nicotinamide riboside metabolism [, ]. Additionally, other enzymes like adenosine kinase and 5'-nucleotidase have been implicated in tiazofurin phosphorylation in CHO cells, and their potential role in 3-DGR metabolism warrants further investigation [].
Q5: What is the molecular formula and molecular weight of 3-deazaguanosine?
A5: The molecular formula of 3-deazaguanosine is C10H13N5O5, and its molecular weight is 283.24 g/mol.
Q6: How is 3-DGR metabolized in cells?
A: 3-DGR is primarily metabolized by phosphorylation to form its active metabolite, 3-DGTP [, ]. While HGPRT is not essential for its phosphorylation, other enzymes like nicotinamide ribonucleoside kinase are likely involved [, ].
Q7: Does 3-DGR show activity against parasites?
A: Yes, 3-DGR has shown promising antiparasitic activity. In vitro studies demonstrated its efficacy against Leishmania tropica within human macrophages []. Additionally, it exhibited significant activity against Leishmania donovani in animal models, achieving a 76% suppression of the parasite [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




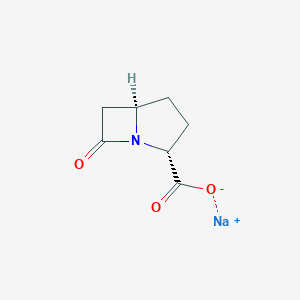

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
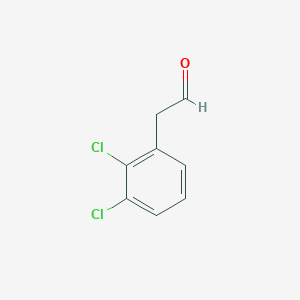
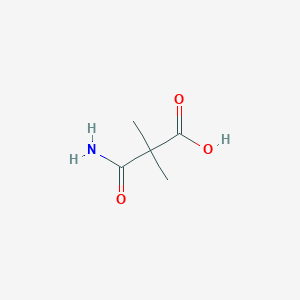

![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
